molecular formula C7H3ClFNO3 B180649 3-Fluoro-4-nitrobenzoyl chloride CAS No. 157665-51-5

3-Fluoro-4-nitrobenzoyl chloride

Cat. No. B180649
M. Wt: 203.55 g/mol
InChI Key: DPAMLESDGWVDBW-UHFFFAOYSA-N
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Patent
US08633201B2

Procedure details

To a solution of 3-fluoro-4-nitrobenzene carboxylic acid (18.0 g 1.0 eq, 0.10 mol) in THF (360 ml) at 0° C. was added thionyl chloride (56.7 ml, 8.0 eq, 0.78 mol) and DMF (1 ml.). The reaction was warmed to room temperature and stirred for 3.5 hours, after this point all starting material had been consumed. Thionyl chloride was then removed in vacuo to give 3-fluoro-4-nitrobenzoyl chloride as a yellow solid. This was dissolved in DCM (360 ml) and the solution added dropwise to a cooled solution of 880 ammonia in water (360 ml) with vigorous stirring. After the addition the reaction was stirred at room temperature for 15 minutes. The resultant precipitate was collected by filtration, and the filtrate was then filtered a further two more times. The three precipitates were each washed with cyclohexane (2×100 ml), dried in vacuo and combined to give the title compound as a yellow solid (13.32 g, 72 mmol, 74%). LCMS: [M+H]+=na, Rt=1.41 min, 100% purity.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
56.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=O)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].S(Cl)([Cl:16])=O.CN(C=O)C>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[C:11]([Cl:16])=[O:13]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(=O)O
Name
Quantity
56.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after this point all starting material had been consumed
CUSTOM
Type
CUSTOM
Details
Thionyl chloride was then removed in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C=C(C(=O)Cl)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.